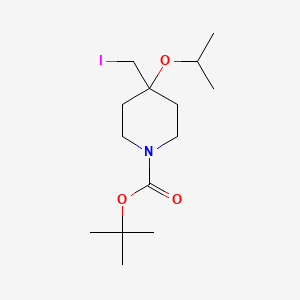
tert-Butyl 4-(iodomethyl)-4-isopropoxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, iodomethyl, and propan-2-yloxy makes this compound a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by esterification and iodination. The reaction conditions often require the use of strong bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its structure allows for interactions with various biological targets, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or other applications. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-(chloromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(bromomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(fluoromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate lies in its iodomethyl group, which provides distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Propriétés
Formule moléculaire |
C14H26INO3 |
|---|---|
Poids moléculaire |
383.27 g/mol |
Nom IUPAC |
tert-butyl 4-(iodomethyl)-4-propan-2-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26INO3/c1-11(2)18-14(10-15)6-8-16(9-7-14)12(17)19-13(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
MBTGNJWALHXBDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1(CCN(CC1)C(=O)OC(C)(C)C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















